molecular formula C18H20ClF2N3O2S B2366097 3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049391-46-9

3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2366097
CAS RN: 1049391-46-9
M. Wt: 415.88
InChI Key: CCBXYPXCFVBKAF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a sulfonamide group attached to a benzene ring, which is substituted with chlorine and fluorine atoms. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

Sulfonamides, in general, are stable under normal conditions. They can participate in reactions typical for amides, such as hydrolysis, and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .

Scientific Research Applications

Antiviral Agents

Given the recent interest in antiviral research, this compound might play a role. Researchers investigate its effects against specific viruses, such as hepatitis C virus (HCV). The presence of the piperazine moiety suggests potential interactions with viral proteins or enzymes, making it an exciting avenue for further exploration .

Boronic Acid Derivatives

3-Chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide contains a boronic acid group. Boronic acids participate in various chemical reactions, including Rh-catalyzed asymmetric addition reactions and Suzuki-Miyaura couplings . Researchers study its reactivity and applications in synthetic chemistry.

Mechanism of Action

Many sulfonamides act as antimicrobials by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. In general, avoid inhaling, ingesting, or direct skin contact .

Future Directions

The future research directions would depend on the specific properties and activities of this compound. Given the biological activity of many sulfonamides, it could be interesting to explore its potential as a pharmaceutical .

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF2N3O2S/c19-15-13-14(5-6-16(15)20)27(25,26)22-7-8-23-9-11-24(12-10-23)18-4-2-1-3-17(18)21/h1-6,13,22H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBXYPXCFVBKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

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